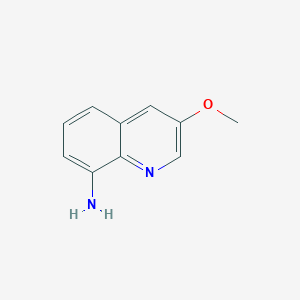

3-Methoxyquinolin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

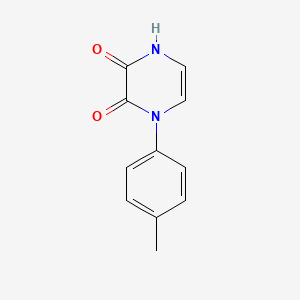

3-Methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O . It is a pale-yellow to yellow-brown solid . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of α,β-unsaturated aldehydes . Intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines has been reported .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a methoxy group at the 3-position and an amine group at the 8-position .Chemical Reactions Analysis

The chemical reactions involving this compound are largely dependent on the functional groups present in the molecule. The presence of the amine group allows for reactions such as alkylation, while the methoxy group can participate in various substitution reactions .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 174.2 .Scientific Research Applications

Antiplasmodial Activity

A study by Hochegger et al. (2021) explored the antiplasmodial activity of compounds derived from 6-methoxyquinolin-8-amine. These compounds, with varying linkers, were tested against Plasmodium falciparum NF54, showing significant activity influenced by the linker's characteristics (Hochegger et al., 2021).

Antitumor Activity

Károlyi et al. (2012) synthesized and tested mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives. These compounds displayed significant in vitro antitumor activity against various human cancer cell lines (Károlyi et al., 2012).

Fluorescence Properties for Cancer Research

Kadrić et al. (2014) reported the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, noting their fluorescence properties and cytotoxic activity against cancer cell lines. These properties are useful for cancer research and imaging (Kadrić et al., 2014).

Fluorescent Zinc Probe

Mikata et al. (2015) developed tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent zinc probe. This compound has potential applications in bioimaging and detecting zinc ions in biological systems (Mikata et al., 2015).

Tubulin Polymerization Inhibitors

Lee et al. (2011) investigated compounds with a 5-amino-6-methoxyquinoline structure as tubulin polymerization inhibitors, showing substantial antiproliferative activity against cancer cell lines. These compounds can potentially be used in cancer therapy (Lee et al., 2011).

Synthesis of Novel Compounds with Antimicrobial Activity

Bai et al. (2012) synthesized N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, demonstrating its anti-Mycobacterium phlei 1180 activity. This showcases the potential of 3-methoxyquinolin-8-amine derivatives in developing new antimicrobial agents (Bai et al., 2012).

Chemosensor for Cadmium

Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 compound as a chemosensor for cadmium. This application is significant for environmental monitoring and food safety (Prodi et al., 2001).

Catalysis in Synthesis of Complex Compounds

He et al. (2013) described the use of 5-methoxy-8-aminoquinoline in palladium-catalyzed intramolecular amination, demonstrating its utility in synthesizing complex compounds like pyrrolidones (He et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

3-Methoxyquinolin-8-amine is a type of 8-quinolinamine . 8-Quinolinamines have been found to exhibit potent in vitro antimalarial activity . They act on the Plasmodium species , particularly Plasmodium falciparum , Plasmodium vivax , Plasmodium malariae , and Plasmodium ovale . These are the parasites responsible for causing malaria, one of the most prevalent protozoan parasitic diseases .

Mode of Action

It is known that quinoline-based compounds, such as quinine, are toxic to the malaria parasite . They interfere with the parasite’s ability to break down and digest hemoglobin . This disruption in the parasite’s normal functioning leads to its death, thereby treating the malaria infection.

Biochemical Pathways

It is known that quinoline-based compounds affect thehemoglobin digestion pathway of the malaria parasite . By interfering with this pathway, these compounds prevent the parasite from obtaining the necessary nutrients from the host’s red blood cells, leading to the parasite’s death .

Result of Action

The primary result of the action of this compound is the death of the malaria parasite . By interfering with the parasite’s ability to digest hemoglobin, the compound deprives the parasite of essential nutrients, leading to its death . This results in the clearance of the parasite from the host’s body, thereby treating the malaria infection .

properties

IUPAC Name |

3-methoxyquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGQOAXQZYTWGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)

![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)

![4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2408732.png)

![methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B2408733.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2408734.png)

![4-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2408739.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2408743.png)

![(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2408747.png)